molecular formula C6H7NS B1583607 2-Pyridinemethanethiol CAS No. 2044-73-7

2-Pyridinemethanethiol

Cat. No. B1583607
CAS RN: 2044-73-7
M. Wt: 125.19 g/mol
InChI Key: SJIIDWBFRZACDQ-UHFFFAOYSA-N
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Description

2-Pyridinemethanethiol belongs to the class of organic compounds known as pyridines and derivatives . Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of 2-Pyridinemethanethiol is represented by the formula C6H7NS . The exact mass is 125.02992 g/mol .

Scientific Research Applications

Radioprotective Agent

2-Pyridinemethanethiol has been studied for its potential as a radioprotective agent. Research by Barnes et al. (1988) compared various pyridine derivatives and found that 2-pyridinemethanethiol showed superior radioprotective properties compared to its derivatives, particularly when administered intraperitoneally. However, its effectiveness diminishes when administered orally (Barnes, Fatôme, Jones, & Murray, 1988).

Herbicidal Activity

In the agricultural sector, 2-pyridinemethanethiol derivatives have been investigated for their herbicidal properties. Wang et al. (2003) synthesized various 2-cyano-3-substituted-pyridinemethylaminoacrylates, including compounds with a methylthio group similar to 2-pyridinemethanethiol. Some of these compounds exhibited excellent herbicidal activity, demonstrating the potential of 2-pyridinemethanethiol derivatives in agricultural applications (Wang, Sun, Cao, Cheng, & Huang, 2003).

Volumetric Properties in Aqueous Solutions

The volumetric properties of derivatives of 2-pyridinemethanethiol have been studied to understand their interactions in aqueous media. Kul et al. (2013) conducted a study on various pyridine and piperidine derivatives, including 2-pyridinemethanol, which is structurally related to 2-pyridinemethanethiol. This research provides insight into the interactions and properties of these compounds in solution, which can be crucial for various scientific applications (Kul, Bhat, Hums, Miller, & Sener, 2013).

Reactivity in Metal Complexes

Research into the reactivity and structure of metal complexes involving 2-pyridinemethanethiol has been conducted. Kim and Han (2012) studied clusters with 2-pyridinemethanethiolate ligands, finding that these complexes exhibit reversible redox reactions. This research is significant for understanding the electrochemical properties of these complexes, which could have implications in catalysis and material science (Kim & Han, 2012).

Synthesis of Related Compounds

The synthesis and characterization of compounds related to 2-pyridinemethanethiol, such as 2-pyridine methanol, have been explored for their potential applications in medicine and industry. Hui (2009) discussed various synthesis methods and reaction mechanisms, emphasizing the role of these compounds as intermediates in drug development and other industrial applications (Hui, 2009).

Photocatalytic Degradation

The degradation of pyridine derivatives, including those related to 2-pyridinemethanethiol, has been studied for environmental applications. Stapleton et al. (2010) investigated the photolytic and photocatalytic degradation of substituted pyridines in aqueous solutions, which is relevant for treating wastewater and reducing environmental pollution (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).

Safety And Hazards

2-Pyridinemethanethiol is classified as a combustible liquid and is harmful if swallowed . It’s recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources. Personal protective equipment should be worn when handling this substance .

Future Directions

While specific future directions for 2-Pyridinemethanethiol are not available, research in the field of pyridine derivatives is ongoing. For instance, there have been significant developments in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .

properties

IUPAC Name

pyridin-2-ylmethanethiol
Source PubChem
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InChI

InChI=1S/C6H7NS/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIDWBFRZACDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062127
Record name 2-Pyridinemethanethiol
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Molecular Weight

125.19 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Pungent sulferous aroma
Record name 2-Pyridinemethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/
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Boiling Point

57.00 to 58.00 °C. @ 0.60 mm Hg
Record name 2-Pyridinemethanethiol
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Solubility

Soluble (in ethanol)
Record name 2-Pyridinemethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/
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Density

1.150-1.157
Record name 2-Pyridinemethanethiol
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Product Name

2-Pyridinemethanethiol

CAS RN

2044-73-7
Record name 2-Pyridinemethanethiol
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Record name 2-Pyridinemethanethiol
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Record name Pyridine-2-methanethiol
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Record name 2-Pyridinemethanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
YJ Kim, JH Han - Bulletin of the Korean Chemical Society, 2012 - researchgate.net
… To the solution of Na (0.1595 g, 6.94 mmoL, 1.2 eq) in anhydrous MeOH (10 mL) was added 2-pyridinemethanethiol (0.724 g, 5.78 mmoL) under inert atmosphere. The solution was …
Number of citations: 5 www.researchgate.net
JH Barnes, M Fatome, CEL Jones, SG Murray - European journal of …, 1988 - Elsevier
… , but all were inferior to 2-pyridinemethanethiol. They showed no protection when … to those demonstrated by 2-pyridinemethanethiol. Corresponding phosphorothioates also …
Number of citations: 6 www.sciencedirect.com
J Sanmartín, MR Bermejo, JA García-Vázquez… - Transition Metal …, 1994 - Springer
… The anodic oxidation of cobalt and nickel in the presence of 2-pyridinone or 2-pyridinemethanethiol-l-oxide or its disulphide, 2,2"-dithiodimethyldipyridine- 1,1'-dioxide is a simple, …
Number of citations: 7 link.springer.com
JH Barnes, GF Esslemont, CEL Jones… - European Journal of …, 1983 - inis.iaea.org
[en] 2-Pyridinemethanethiol 1, which is structurally related to cysteamine, showed good radioprotective potency in mice, but 2-pyrazine-methanethiol 9 was inactive. Certain derivatives …
Number of citations: 12 inis.iaea.org
J Sanmartin, MR Bermejo, JA Garcia-Vazquez… - Transition Metal …, 1993 - Springer
… The electrochemical oxidation of anodic metals (iron and copper) in MeCN solutions of 2-pyridinone (HOPy), 1hydroxy-2-pyridinethione (HPT), 2-pyridinemethanethiol1-oxide (HPMTO) …
Number of citations: 17 link.springer.com
J Sanmartin, MR Bermejo… - … and Reactivity in …, 1993 - Taylor & Francis
… We have now applied this method to the synthesis of zinc and cadmium complexes with 2-pyridinemethanethiol-loxide (HPMTO) or its disulphide, 2,2'-dithiodimethyldipyridine-l, 1 '…
Number of citations: 6 www.tandfonline.com
MM Yousif, S Saeki, M Hamana - Journal of Heterocyclic …, 1980 - Wiley Online Library
… Contrary to 3, 3-phenyl-5-(2-pyridyl)rhodanine 8a is successfully hydrolyzed with boiling 48% hydrobromic acid to 2-pyridinemethanethiol 10 in 57% yield. …
Number of citations: 7 onlinelibrary.wiley.com
S Kasuga, T Taguchi - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… XXII was converted to 2—pyridinemethanethiol 1~oxide (XIII) by hydrolysis- XI and XXIII were oxidized to the Corresponding disulfides which were identical with compounds prepared …
Number of citations: 19 www.jstage.jst.go.jp
D Rowe - Perfumer and Flavorist, 1998 - researchgate.net
10/Perfumer & Flavorist Vol. 23, July/August 1998 hydrolyzed vegetable proteins (HVP) has been examined. 6 The more highly substituted pyrazines such as 5-methyl-2, 3-…
Number of citations: 48 www.researchgate.net
JA Maga - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
Numerous types of heterocyclic compounds have been associated with the flavor properties of food. However, one such class that has received comparatively little at-tention is the …
Number of citations: 92 pubs.acs.org

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